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molecular formula C11H9ClN2O B1292054 3-(Benzyloxy)-6-chloropyridazine CAS No. 91063-19-3

3-(Benzyloxy)-6-chloropyridazine

Cat. No. B1292054
M. Wt: 220.65 g/mol
InChI Key: YRAUAJNDSLLHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673917B2

Procedure details

3,6-Dichloropyridazine (10.0 g, 67.12 mmol) was reacted analogously to example 4a with benzyl alcohol (6.95 ml, 67.12 mmol). Yield: 12.82 g (87%), M+H+: 221.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.95 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH2:9]([OH:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:9]([O:16][C:5]1[N:4]=[N:3][C:2]([Cl:1])=[CH:7][CH:6]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
6.95 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1N=NC(=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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